molecular formula C18H23N3O3S B11461947 Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11461947
M. Wt: 361.5 g/mol
InChI Key: FNOBXBIGBIWFQD-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a thiomorpholine ring, a methylphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the condensation of an aldehyde with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable methylphenyl halide and a Lewis acid catalyst.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring is attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methylphenyl)-2-oxo-6-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(2-methylphenyl)-2-oxo-6-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(2-methylphenyl)-2-oxo-6-(pyrrolidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-12-5-3-4-6-13(12)16-15(17(22)24-2)14(19-18(23)20-16)11-21-7-9-25-10-8-21/h3-6,16H,7-11H2,1-2H3,(H2,19,20,23)

InChI Key

FNOBXBIGBIWFQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCSCC3)C(=O)OC

Origin of Product

United States

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